

# Spectroscopic and Methodological Profile of 4-Oxo-2-azetidinecarboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Oxo-2-azetidinecarboxylic acid

Cat. No.: B1228922

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **4-Oxo-2-azetidinecarboxylic acid**, a key building block in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in drug discovery and development.

## Spectroscopic Data Summary

The empirical formula for **4-Oxo-2-azetidinecarboxylic acid** is  $C_4H_5NO_3$ , with a molecular weight of 115.09 g/mol. The spectroscopic data for the (S)-enantiomer are summarized in the tables below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1H$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.5	singlet	NH

Solvent: DMSO-d<sub>6</sub>

### <sup>13</sup>C NMR Data

No experimental <sup>13</sup>C NMR data for **4-Oxo-2-azetidinecarboxylic acid** was found in the searched literature. Researchers may need to acquire this data experimentally.

## Infrared (IR) Spectroscopy

IR (KBr) Peak Data

Wavenumber (cm <sup>-1</sup> )	Assignment
3339	N-H stretch
1747	C=O stretch (β-lactam)
1729	C=O stretch (carboxylic acid)
1211	C-N stretch
1196	O-H bend
1166	C-C stretch

## Mass Spectrometry (MS)

No experimental mass spectrometry data for **4-Oxo-2-azetidinecarboxylic acid** was found in the searched literature. Predicted data based on its molecular formula suggests a molecular ion peak [M]<sup>+</sup> at m/z 115.0269.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of (S)-(-)-**4-oxo-2-azetidinecarboxylic acid** was prepared in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

Instrumentation: A standard NMR spectrometer was used.

$^1\text{H}$  NMR Acquisition Parameters:

- Solvent: DMSO- $\text{d}_6$
- Temperature: Ambient temperature
- Data Acquisition: Standard proton NMR acquisition parameters were used.

## Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid (S)-(-)-**4-oxo-2-azetidinecarboxylic acid** was mixed with potassium bromide (KBr) powder and pressed into a pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was utilized.

ATR-IR Acquisition Parameters:

- Technique: Attenuated Total Reflectance (ATR)
- Crystal: Diamond or Germanium
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Scans: 16-32 scans were co-added to obtain the final spectrum.

## Mass Spectrometry (MS)

While experimental data is not available, a general protocol for acquiring mass spectrometry data for this compound would be as follows:

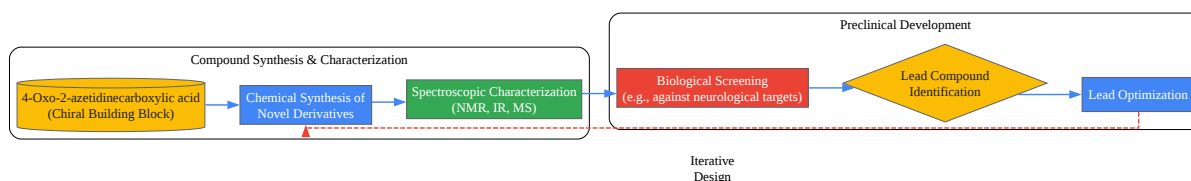
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) would be a suitable instrument.

ESI-MS Acquisition Parameters:

- Ionization Mode: Positive or negative ion mode could be employed.
- Sample Infusion: The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile with 0.1% formic acid) and infused into the mass spectrometer.
- Mass Range: The scan range would be set to include the expected molecular ion peak (e.g.,  $m/z$  50-200).

## Role in Drug Discovery Workflow

**4-Oxo-2-azetidinecarboxylic acid** is a valuable chiral building block in drug discovery, particularly in the synthesis of novel therapeutic agents targeting neurological disorders. Its rigid, four-membered ring structure allows for the precise positioning of functional groups in three-dimensional space, a critical aspect in designing molecules that interact with specific biological targets. The logical workflow for its use in a drug discovery program is depicted below.



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### Drug Discovery Workflow using **4-Oxo-2-azetidinecarboxylic Acid**.

This workflow illustrates the progression from the initial chiral building block, through chemical synthesis and rigorous spectroscopic characterization, to biological screening and the identification and optimization of lead compounds for potential therapeutic use.

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